2-Amino-3-hydroxyhexanoic acid
Overview
Description
2-Amino-3-hydroxyhexanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and a hydroxyl group at the third carbon
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, is L-asparaginase . This enzyme is produced by the bacterium Erwinia chrysanthemi .
Mode of Action
It is known that the compound interacts with its target, l-asparaginase
Biochemical Pathways
It’s known that amino acids are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. This method uses L-proline as a temporary tether to direct both the stereochemistry and regiochemistry of the cycloaddition . Another method involves the enzymatic synthesis of chiral intermediates, such as the conversion of 2-keto-6-hydroxyhexanoic acid to (S)-6-hydroxynorleucine using beef liver glutamate dehydrogenase .
Industrial Production Methods
Industrial production of this compound may involve biocatalysis, which offers high enantio-, chemo-, and regio-selectivity. Biocatalysis systems, including whole-cell and isolated enzyme systems, are increasingly used to produce complex molecules in industrial fields .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-amino-3-oxohexanoic acid.
Reduction: Formation of 2-amino-3-hydroxyhexane.
Substitution: Formation of 2-amino-3-chlorohexanoic acid or 2-amino-3-bromohexanoic acid.
Scientific Research Applications
2-Amino-3-hydroxyhexanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of high-value chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxyhexanoic acid
- 2-Amino-5-hydroxyhexanoic acid
- 2-Amino-6-hydroxyhexanoic acid
Comparison
2-Amino-3-hydroxyhexanoic acid is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct stereochemical properties. This positioning affects its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-3-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYPWROJNTIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967222 | |
Record name | 3-Hydroxynorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52773-82-7 | |
Record name | NSC206280 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxynorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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